Cortistatin-29 (rat) (trifluoroacetate salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

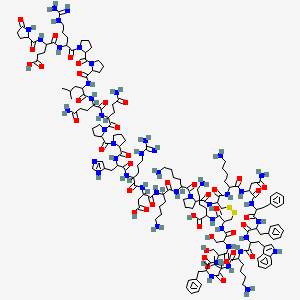

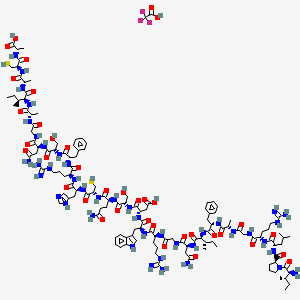

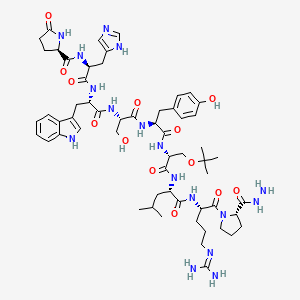

La cortistatine-29 (rat) (sel de trifluoroacétate) est un neuropeptide structurellement similaire à la somatostatine-28. Elle est produite par le clivage de la préprocortistatine en procortistatine, qui est ensuite clivée au niveau des acides aminés dibasiques pour former la cortistatine-29 et la cortistatine-14, ainsi que d'autres produits de clivage partiels . La cortistatine-29 correspond aux résidus 85 à 112 de la séquence peptidique du rat .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La cortistatine-29 est synthétisée par le clivage de la préprocortistatine en procortistatine, suivi d'un clivage supplémentaire au niveau des acides aminés dibasiques . La voie de synthèse implique la formation d'une liaison disulfure cyclique entre les résidus cystéine, qui est cruciale pour la stabilité et l'activité du peptide .

Méthodes de production industrielle : La production industrielle de la cortistatine-29 fait appel à des techniques de synthèse peptidique en phase solide (SPPS). Cette méthode permet une production efficace et évolutive du peptide en ajoutant séquentiellement des acides aminés à une chaîne peptidique croissante ancrée à un support solide . Le produit final est ensuite clivé du support solide et purifié pour atteindre la pureté et la qualité souhaitées.

Analyse Des Réactions Chimiques

Types de réactions : La cortistatine-29 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. La liaison disulfure entre les résidus cystéine peut être réduite pour former des groupes thiol libres, qui peuvent ensuite participer à des modifications chimiques supplémentaires .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions chimiques de la cortistatine-29 comprennent des agents réducteurs tels que le dithiothréitol (DTT) et des agents oxydants tels que le peroxyde d'hydrogène (H2O2) . Ces réactions sont généralement réalisées dans des conditions douces pour préserver l'intégrité du peptide.

Principaux produits formés : Les principaux produits formés à partir des réactions chimiques de la cortistatine-29 comprennent des peptides modifiés avec des liaisons disulfure modifiées ou des groupes fonctionnels supplémentaires . Ces modifications peuvent être utilisées pour étudier les relations structure-activité du peptide et ses interactions avec les récepteurs.

Applications de la recherche scientifique

La cortistatine-29 a une large gamme d'applications de recherche scientifique, en particulier dans les domaines des neurosciences, de l'endocrinologie et de la pharmacologie. Elle se lie aux récepteurs de la somatostatine avec une forte affinité, ce qui en fait un outil précieux pour étudier les interactions récepteur-ligand . De plus, la cortistatine-29 a été utilisée pour étudier les rôles physiologiques des neuropeptides dans le cerveau et leurs applications thérapeutiques potentielles dans les troubles neurologiques .

Mécanisme d'action

La cortistatine-29 exerce ses effets en se liant aux récepteurs de la somatostatine (SST1-5) avec des affinités variables . La liaison de la cortistatine-29 à ces récepteurs active des voies de signalisation intracellulaires qui régulent divers processus physiologiques, notamment la neurotransmission, la sécrétion hormonale et la prolifération cellulaire . La capacité du peptide à moduler ces voies en fait un candidat prometteur pour le développement thérapeutique.

Applications De Recherche Scientifique

Cortistatin-29 has a wide range of scientific research applications, particularly in the fields of neuroscience, endocrinology, and pharmacology. It binds to somatostatin receptors with high affinity, making it a valuable tool for studying receptor-ligand interactions . Additionally, cortistatin-29 has been used to investigate the physiological roles of neuropeptides in the brain and their potential therapeutic applications in neurological disorders .

Mécanisme D'action

Cortistatin-29 exerts its effects by binding to somatostatin receptors (SST1-5) with varying affinities . The binding of cortistatin-29 to these receptors activates intracellular signaling pathways that regulate various physiological processes, including neurotransmission, hormone secretion, and cell proliferation . The peptide’s ability to modulate these pathways makes it a promising candidate for therapeutic development.

Comparaison Avec Des Composés Similaires

La cortistatine-29 est structurellement similaire à la somatostatine-28, un autre neuropeptide présentant des propriétés de liaison aux récepteurs similaires . La cortistatine-29 a des affinités de liaison uniques pour différents sous-types de récepteurs de la somatostatine, ce qui peut entraîner des effets physiologiques distincts . D'autres composés similaires incluent la cortistatine-14 et la somatostatine-14, qui se lient également aux récepteurs de la somatostatine mais présentent des séquences et des affinités pour les récepteurs différentes .

Propriétés

IUPAC Name |

6-amino-2-[[37-[[1-[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[1-[1-[5-amino-2-[[5-amino-2-[[2-[[1-[1-[5-carbamimidamido-2-[[4-carboxy-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-(1-hydroxyethyl)-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C161H240N46O41S2/c1-87(2)72-107(195-150(238)120-48-28-68-204(120)157(245)122-50-30-70-206(122)155(243)104(46-26-66-176-161(172)173)187-136(224)102(55-59-128(215)216)184-134(222)100-54-58-127(214)179-100)138(226)185-101(52-56-124(167)211)135(223)188-105(53-57-125(168)212)156(244)207-71-31-51-123(207)158(246)205-69-29-49-121(205)151(239)196-112(77-93-81-174-86-178-93)143(231)182-99(45-25-65-175-160(170)171)133(221)194-114(79-129(217)218)145(233)180-96(40-15-20-60-162)131(219)186-103(43-18-23-63-165)154(242)203-67-27-47-119(203)152(240)201-118-85-250-249-84-117(149(237)189-106(159(247)248)44-19-24-64-166)200-147(235)116(83-209)199-146(234)115(82-208)198-141(229)110(75-91-36-11-6-12-37-91)197-153(241)130(88(3)210)202-137(225)98(42-17-22-62-164)181-142(230)111(76-92-80-177-95-39-14-13-38-94(92)95)192-140(228)109(74-90-34-9-5-10-35-90)190-139(227)108(73-89-32-7-4-8-33-89)191-144(232)113(78-126(169)213)193-132(220)97(183-148(118)236)41-16-21-61-163/h4-14,32-39,80-81,86-88,96-123,130,177,208-210H,15-31,40-79,82-85,162-166H2,1-3H3,(H2,167,211)(H2,168,212)(H2,169,213)(H,174,178)(H,179,214)(H,180,233)(H,181,230)(H,182,231)(H,183,236)(H,184,222)(H,185,226)(H,186,219)(H,187,224)(H,188,223)(H,189,237)(H,190,227)(H,191,232)(H,192,228)(H,193,220)(H,194,221)(H,195,238)(H,196,239)(H,197,241)(H,198,229)(H,199,234)(H,200,235)(H,201,240)(H,202,225)(H,215,216)(H,217,218)(H,247,248)(H4,170,171,175)(H4,172,173,176) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJOQLQAIUKBOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)NC5CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)N)CC6=CC=CC=C6)CC7=CC=CC=C7)CC8=CNC9=CC=CC=C98)CCCCN)C(C)O)CC1=CC=CC=C1)CO)CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C161H240N46O41S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3540.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788339.png)

![sodium;8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788371.png)

![N-[(2R)-1-[[1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10788396.png)

![(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B10788431.png)

![N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide](/img/structure/B10788434.png)